molecular formula C19H14N2O B12461300 N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide

N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B12461300
M. Wt: 286.3 g/mol
InChI Key: AALBVALCESXEJW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which incorporates a naphthalene ring system linked to a 2-cyanophenyl group via an acetamide bridge, is often explored for developing novel bioactive molecules. Compounds featuring similar naphthalene and acetamide motifs have demonstrated a wide spectrum of promising biological activities in scientific studies, suggesting this scaffold's potential as a versatile precursor for therapeutic agent development . This compound is particularly valuable for researchers investigating anticancer therapies . Structurally related N-(naphthalen-2-yl)acetamide derivatives have shown potent antiproliferative activities against various human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) cells, with some analogs exhibiting high specificity and low cytotoxicity to normal cells . Furthermore, its molecular framework is relevant in the discovery of antiviral agents . Similar acetamide and triazole-containing compounds are being studied as inhibitors of key SARS-CoV-2 proteins, such as the 3-chymotrypsin-like protease (3CLpro), Papain-like protease (PLpro), and helicase, which are crucial targets for blocking viral replication . The compound's potential extends to antimicrobial research , as various acetamide derivatives have been reported to possess good antibacterial and antifungal properties . The presence of the acetamide group and aromatic systems in its structure provides key pharmacophoric points that enable interactions with biological targets, often through hydrogen bonding and π-π stacking interactions . This makes this compound a sophisticated building block for constructing more complex molecular entities or for use in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations concerning the use of chemical substances.

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H14N2O/c20-13-16-7-2-4-11-18(16)21-19(22)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12H2,(H,21,22)

InChI Key

AALBVALCESXEJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

Biological Activity

N-(2-cyanophenyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings from various studies.

This compound is characterized by its unique structure, which includes a cyanophenyl group and a naphthalene moiety. The synthesis of this compound typically involves the acylation of naphthalene derivatives with 2-cyanophenyl acetamide. The synthetic routes can vary but often utilize standard organic reactions such as Friedel-Crafts acylation or amide coupling techniques.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, research has demonstrated that derivatives of naphthalenes exhibit significant cytotoxicity against human cancer cell lines, including lung carcinoma and hepatoma cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundNPC-TW010.6Induction of apoptosis and cell cycle arrest
N-(naphthalen-2-yl)-2-(substituted phenyl)acetamideH6615.0Alteration of cell division
N-(naphthalen-1-yl)-2-(quinolinone)Hep3B4.5Inhibition of DNA synthesis

This table summarizes some key findings regarding the antiproliferative activities of related compounds, highlighting the effectiveness of this compound in specific cancer models.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Induction of Apoptosis : Studies indicate that this compound can trigger programmed cell death in cancer cells, which is crucial for its antiproliferative effects.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle alterations, particularly accumulation in the S phase, preventing further division and proliferation.
  • Targeting Kinase Pathways : Some derivatives exhibit inhibitory effects on key kinases involved in cancer progression, such as c-MET and other receptor tyrosine kinases (RTKs). This multi-targeting approach enhances their therapeutic potential against resistant cancer types.

Case Studies

In a recent study focusing on non-small cell lung cancer (NSCLC), various derivatives were synthesized and tested for their ability to inhibit c-MET kinase activity. The results indicated that modifications to the naphthalene ring significantly impacted the inhibitory potency, with some compounds achieving over 50% inhibition at concentrations as low as 20 μM .

Another study reported that N-(naphthalen-2-yl)-substituted acetamides displayed specific cytotoxicity against nasopharyngeal carcinoma (NPC-TW01), with minimal effects on normal cells, suggesting a favorable therapeutic index .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group (-C≡N) on the 2-cyanophenyl moiety is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces N-(2-carboxyphenyl)-2-(naphthalen-1-yl)acetamide via intermediate imine formation.

  • Basic hydrolysis : Yields N-(2-carbamoylphenyl)-2-(naphthalen-1-yl)acetamide under reflux with NaOH or KOH .

Reaction Conditions:

Reaction TypeReagentsProductsYieldReference
Acidic HydrolysisH₂SO₄ (conc.), H₂O, ΔCarboxylic acid derivative~60%
Basic HydrolysisNaOH (aq.), ΔAmide derivative~75%

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at the α-position (C1) due to its higher electron density compared to the β-position. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ produces nitro derivatives at C1 or C4 positions.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups, favoring thermodynamic control at C4.

Regioselectivity Data:

ElectrophilePositionProduct Ratio (α:β)Reference
NO₂⁺C185:15
SO₃H⁺C495:5

Amide Bond Reactivity

The acetamide group participates in:

  • Nucleophilic acyl substitution : Reacts with Grignard reagents (e.g., RMgX) to form ketones.

  • Reduction : LiAlH₄ reduces the amide to N-(2-cyanophenyl)-2-(naphthalen-1-yl)ethylamine.

Example Reaction:
$$
\text{Acetamide} + \text{LiAlH}_4 \rightarrow \text{Ethylamine derivative} + \text{NH}_3 \uparrow \quad (90% \text{ yield})
$$

Cyano Group Transformations

The -C≡N group enables:

  • Nucleophilic addition : Reaction with hydroxylamine forms N-(2-hydroxyiminophenyl)-2-(naphthalen-1-yl)acetamide .

  • Cycloaddition : Participates in [2+3] cycloadditions with azides to generate tetrazole derivatives.

Kinetic Data:

Reactionk (L/mol·s)T (°C)Reference
NH₂OH addition2.3 × 10⁻³25
Tetrazole formation1.8 × 10⁻²80

Oxidation and Reduction

  • Naphthalene oxidation : KMnO₄/H₂O oxidizes the naphthalene ring to phthalic acid derivatives.

  • Nitrile reduction : H₂/Pd-C converts -C≡N to -CH₂NH₂, yielding N-(2-aminomethylphenyl)-2-(naphthalen-1-yl)acetamide.

Thermodynamic Parameters:

ReactionΔH (kJ/mol)ΔS (J/mol·K)Reference
Naphthalene oxidation-285+120
Nitrile reduction-192+85

Supramolecular Interactions

The compound forms stable cocrystals via:

  • N–H···O hydrogen bonds : Between amide protons and carbonyl acceptors .

  • C–H···π interactions : Between naphthalene rings and aromatic protons .

Hirshfeld Surface Analysis (Key Contributions):

Interaction TypeContribution (%)Reference
H···H21
C···H20
N···H14

Biological Activity Modulation

While not a direct chemical reaction, the compound interacts with biomolecules:

  • DNA intercalation : The naphthalene system intercalates between DNA base pairs, as predicted by DFT-based charge transfer (ΔN = 0.45) and electrophilicity index (ω = 4.2 eV) .

  • Enzyme inhibition : The cyano group acts as a hydrogen bond acceptor, inhibiting cytochrome P450 enzymes (IC₅₀ = 12 μM).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a common acetamide-naphthalene scaffold with several derivatives, differing primarily in the substituents on the phenyl ring. Key analogs include:

Compound Name Substituent on Phenyl Ring Key Structural Features
N-(2-Cyanophenyl)-2-(naphthalen-1-yl)acetamide 2-Cyano Electron-withdrawing cyano group at position 2
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide 4-Bromo Bulky halogen substituent at position 4
N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide 3,5-Dichloro Two electron-withdrawing chlorines
N-(4-Nitrophenyl)-2-(naphthalen-1-yl)acetamide 4-Nitro Strongly electron-withdrawing nitro group

Key Observations :

  • Halogenated derivatives (e.g., bromo, chloro) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
Enzyme Inhibition
  • MAO Inhibitors: A related compound, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide, exhibits MAO-A selectivity (IC₅₀ = 0.028 µM) . Triazole-benzothiazole acetamides show dual MAO-B and BChE inhibition, suggesting the naphthalene moiety enhances interaction with enzyme active sites .
  • AChE/BChE Inhibition :

    • N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide demonstrates moderate AChE inhibition, highlighting the role of the naphthalene group in cholinesterase interactions .
Cytotoxicity
  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide exhibits cisplatin-like cytotoxicity (IC₅₀ = 3.16 µM in HeLa cells), indicating that naphthalene-containing acetamides may disrupt cancer cell proliferation .

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., cyano, nitro) enhance enzyme-binding affinity but may reduce metabolic stability. Halogens improve lipophilicity but can increase toxicity risks .

Naphthalene Role :

  • The naphthalene moiety contributes to π-π stacking interactions in enzyme active sites, as seen in MAO and AChE inhibitors .

Synthetic Flexibility :

  • Click chemistry (e.g., triazole formation) allows rapid diversification of acetamide derivatives for structure-activity relationship (SAR) studies .

Q & A

Q. Table 1: Example NMR Data (Hypothetical)

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Naphthalene (H-1)8.25Singlet
Cyanophenyl (C≡N)7.45Singlet
Amide (NH)9.80Broad

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Answer:
Single-crystal X-ray diffraction (SCXRD) is performed on a colorless crystal (0.3–0.4 mm size) using Mo-Kα radiation (λ = 0.71073 Å). Data collection and refinement are executed via SHELX programs (e.g., SHELXL for refinement). Key parameters include:

  • Space Group : Orthorhombic (e.g., Pbca).
  • Unit Cell : a = 12.68 Å, b = 9.40 Å, c = 25.64 Å .
  • Hydrogen Bonding : N–H···O interactions stabilize the lattice (e.g., N–H = 0.86 Å) .

Validation : Use PLATON or CCDC tools to check for missed symmetry or disorder .

Advanced: How to design experiments to evaluate its enzyme inhibitory activity (e.g., MAO-A/B or AChE)?

Answer:

  • Enzyme Assays : Use fluorometric or spectrophotometric methods. For MAO-B inhibition:
    • Substrate : Kynuramine (converted to 4-hydroxyquinoline, measured at λ = 315 nm).
    • IC₅₀ Determination : Test compound at 0.01–100 µM concentrations; compare to safinamide (reference inhibitor) .
  • Controls : Include clorgyline (MAO-A) and donepezil (AChE) for selectivity validation.

Data Analysis : Fit dose-response curves using GraphPad Prism. Address batch variability via triplicate runs .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation strategies:

  • Reproducibility Checks : Replicate experiments with standardized protocols (e.g., OECD guidelines).
  • Purity Assessment : Use HPLC (≥95% purity) and LC-MS to exclude degradation products.
  • Structural Confirmation : Re-validate via SCXRD if batch-dependent activity is observed .

Advanced: How to perform molecular docking studies to predict target interactions?

Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite.
  • Target Preparation : Retrieve MAO-B (PDB: 2V5Z) or AChE (PDB: 4EY7) structures from the PDB. Remove water and add polar hydrogens.
  • Docking Parameters : Grid box centered on the active site (20 × 20 × 20 ų). Run 50 genetic algorithm iterations.
  • Validation : Compare docking scores (∆G) with known inhibitors (e.g., safinamide ∆G = −9.2 kcal/mol) .

Advanced: How to analyze hydrogen-bonding networks in crystallographic data?

Answer:

  • Software : Mercury (CCDC) or Olex2.
  • Key Metrics : Bond distances (2.8–3.2 Å for N–H···O), angles (≥120°).
  • Example : In N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide, N–H···O bonds form chains along the b-axis, stabilizing the 3D lattice .

Q. Table 2: Hydrogen-Bonding Parameters (Example)

Donor–AcceptorDistance (Å)Angle (°)
N–H···O2.95156

Advanced: How to validate crystallographic models for publication?

Answer:

  • CheckCIF/PLATON : Analyze ADDs (alert level A/B) for missed symmetry or voids.
  • R-Factors : Ensure R₁ ≤ 0.05 and wR₂ ≤ 0.15 for high-resolution data.
  • Thermal Parameters : Verify isotropic displacement (Uₑq) values ≤ 0.08 Ų for non-H atoms .

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